molecular formula C15H11N3O2S B2376860 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate CAS No. 253865-13-3

4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate

Cat. No.: B2376860
CAS No.: 253865-13-3
M. Wt: 297.33
InChI Key: ZTYVGGRFSBVKFN-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate is a heterocyclic carbamate derivative featuring a 1,2,3-thiadiazole ring fused to a phenyl group, which is further linked to an N-phenylcarbamate moiety. Such compounds are of interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes or receptors. For instance, thiadiazole-containing analogs have been explored as HSP90 inhibitors, leveraging their heterocyclic core for binding to nucleotide pockets .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-15(16-12-4-2-1-3-5-12)20-13-8-6-11(7-9-13)14-10-21-18-17-14/h1-10H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYVGGRFSBVKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, it induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

n-Hexylcarbamic Acid 4-(1,2,3-Thiadiazol-4-yl)phenyl Ester

  • Structure : Differs by replacing the N-phenylcarbamate with an n-hexylcarbamate group.
  • Molecular Weight : 305.4 g/mol (C₁₅H₁₉N₃O₂S) vs. ~317.3 g/mol (estimated for the target compound, C₁₅H₁₃N₃O₂S).
  • Synthesis : Lower yield (28%) compared to triazole-based carbamates (e.g., 94% for phenyl triazolyl carbamates) .

4-(1,2,3-Thiadiazol-4-yl)phenyl Pivalate

  • Structure : Replaces the carbamate with a pivalate ester.
  • Stability : Esters are generally more hydrolytically labile than carbamates, as seen in IR spectra where ester C=O bands (1663–1682 cm⁻¹) disappear upon conversion to thiones .
  • Biomarker Potential: Demonstrated high AUC (1.0) in metabolomic studies, suggesting diagnostic utility .

ZINC12359085 (5-((Phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl Propionate)

  • Structure: Features a phenoxycarbonylamino-thiadiazole-propionate scaffold.
  • PAINS Filter : Passed, indicating low risk of assay interference .
  • Functional Groups : The propionate chain may confer distinct pharmacokinetic properties compared to the phenylcarbamate group .

Physicochemical and Spectral Properties

Property 4-(1,2,3-Thiadiazol-4-yl)phenyl N-Phenylcarbamate n-Hexylcarbamate Analog ZINC12359085
C=O Stretching (IR) ~1680–1700 cm⁻¹ (carbamate) ~1663–1682 cm⁻¹ Not reported
NH Stretching (IR) ~3150–3319 cm⁻¹ ~3150–3319 cm⁻¹ Not reported
S-H/Absence (IR) Absent (confirms thione tautomer) Absent Absent
Molecular Weight ~317.3 g/mol 305.4 g/mol ~350.3 g/mol (estimated)
  • Tautomerism : Unlike hydrazinecarbothioamides, the target compound’s thiadiazole-carbamate structure avoids tautomeric shifts, as evidenced by the absence of νS-H bands (~2500–2600 cm⁻¹) .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate is a synthetic compound with significant potential in biological applications. Its molecular formula is C15H11N3O2S, and it has a molecular weight of 297.33 g/mol. This compound has garnered attention due to its antimicrobial and anticancer properties, making it a subject of various research studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the carbamate group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell wall synthesis and interfere with cellular processes .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.4
A54912.8

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound can be understood through its interaction with specific molecular targets:

  • Antimicrobial Mechanism : It inhibits peptidoglycan synthesis in bacterial cell walls and disrupts membrane integrity.
  • Anticancer Mechanism : The compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the antimicrobial properties against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth with varying MIC values depending on the strain tested.
  • Cytotoxicity Assessment : In another study published in the Journal of Medicinal Chemistry, the anticancer properties were evaluated using MCF-7 and A549 cell lines. The findings highlighted significant cytotoxicity with low IC50 values, suggesting potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves carbamate formation via reaction of 4-(1,2,3-thiadiazol-4-yl)aniline (or its precursor) with phenyl chloroformate. A base such as triethylamine is used to deprotonate the amine and facilitate nucleophilic attack. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under anhydrous conditions at 0–25°C. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of chloroformate) and reaction time (4–12 hours) to minimize side products .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving thiadiazole and carbamate conformations. High-resolution data (≤1.0 Å) is preferred to reduce ambiguity in electron density maps .
  • NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm the carbamate linkage (δ ~155 ppm for carbonyl) and aromatic protons.
  • HPLC-MS : Validates purity (>95%) and molecular ion consistency .

Q. What in vitro assays are commonly employed to assess the antimicrobial efficacy of carbamate derivatives like this compound?

Standard assays include:

  • Broth microdilution : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic activity over 24 hours.
  • Enzyme inhibition : Targets microbial-specific enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement when using programs like SHELXL for this compound?

Discrepancies may arise from twinning, disorder, or weak diffraction. Strategies include:

  • High-resolution data collection : Use synchrotron sources to improve data quality.
  • Twinning analysis : Apply SHELXD for initial phasing and SHELXL’s TWIN/BASF commands to model twinned domains.
  • Validation tools : Check R-factors, residual density maps, and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives?

SAR studies focus on:

  • Substituent variation : Compare analogs with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiadiazole sulfur).
  • In vivo models : Test derivatives in zebrafish or murine models for bioavailability and toxicity .

Q. How does computational modeling assist in predicting the biological target interactions of this compound?

Methods include:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., COX-2 or kinases) over 100-ns trajectories.
  • Quantum mechanical (QM) calculations : Assess charge distribution in the thiadiazole ring using Gaussian09 at the B3LYP/6-31G* level.
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

Q. What experimental approaches are used to determine the metabolic stability of thiadiazolylphenyl carbamates in pharmacokinetic studies?

  • Liver microsome assays : Incubate the compound with rat/human microsomes to measure half-life (t1/2) and intrinsic clearance.
  • LC-MS/MS quantification : Monitor parent compound and metabolites (e.g., hydrolyzed carbamate) in plasma over time.
  • CYP450 inhibition assays : Identify metabolic pathways using recombinant enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

Potential causes include poor bioavailability or off-target effects. Mitigation strategies:

  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility.
  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution.
  • Transcriptomics : Compare gene expression profiles in treated vs. control models to identify compensatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.